molecular formula C10H19BrN2O2 B018808 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- CAS No. 17932-40-0

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-

Cat. No. B018808
CAS RN: 17932-40-0
M. Wt: 278.17 g/mol
InChI Key: AIMGMMAHYBVXHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods of related compounds often involve complex reactions that allow for the introduction of specific functional groups, such as the tetrazolyl moieties discussed by Popova and Trifonov (2015), which are valued for their high biological activity and potential in drug design due to their ability to form strong hydrogen bonds and high metabolic stability (Popova & Trifonov, 2015).

Molecular Structure Analysis

The molecular structure of compounds, especially those incorporating pyrrolidine rings, significantly influences their biological activity. A review by Li Petri et al. (2021) on bioactive molecules highlighted the importance of the pyrrolidine ring's stereochemistry and its non-planarity, which enhances three-dimensional coverage and potential interactions with biological targets (Li Petri et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine-based compounds are diverse, allowing for the creation of various biologically active molecules. The synthesis processes and the reactivity of such compounds are influenced by their chemical structure, including the presence of pyrrolidine rings, which can be manipulated to produce specific reactions and outcomes, as illustrated by Banik et al. (2023) in their mini-review on microwave-induced reactions for pyrrole synthesis (Banik et al., 2023).

Scientific Research Applications

Advanced Organic Materials

The synthesis of advanced organic materials utilizing the stable free radical the esters 3a-c, derived from 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-CARBOXY-PROXYL), demonstrates significant advancements in the design of organic structures with hybrid properties. These new compounds, with phenoxathiin fluorescent fragments or the 3-hydroxy-4pyrone chelating structure linked to the proxyl-paramagnetic unit, highlight potential applications as labels in physico-chemical or biomedical processes, due to their spectral characteristics, lipophilicities, and stabilities upon reduction and reoxidation processes (Mischie et al., 2002).

Synthesis of Paramagnetic Selenophenes

Research into the synthesis of paramagnetic selenophenes from 3-bromo-4-formyl- or 3-bromo-4-cyano-2,2,5,5,-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals has led to the development of novel selenophene ring-containing amino acids and thiol-specific methanethiosulfonate spin label reagents. These compounds offer new avenues for the exploration of thiol-specific labeling and the potential for advanced study in protein structure and function (Kálai et al., 2010).

Probing Conformational Changes in Proteins

The use of multiple labeling with spin and fluorescent labels on human carbonic anhydrase II has provided high-resolution insights into local structural changes upon unfolding and aggregation. This approach, which utilizes labels like N-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)iodoacetamide (IPSL) and 5-((((2-iodoacetyl)amino)-ethyl)amino)naphtalene-1-sulfonic acid (IAEDANS), demonstrates the potential for detailed studies into protein folding and self-assembly processes (Hammarström et al., 2001).

Development of Luminescent Polymers

The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain, such as P-1 to P-3, showcases the potential for creating highly luminescent materials. These polymers exhibit strong fluorescence and quantum yields, underlining their application in advanced material science, particularly in the development of optoelectronic devices (Zhang & Tieke, 2008).

Highly Sensitive Determination of Radical Oxidants

The development of a prefluorescent nitroxide probe for the highly sensitive determination of peroxyl and other radical oxidants represents a significant advancement in the detection of radical species. This method, which leverages the irreversible reaction of fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy (I) with peroxyl radicals to generate a highly fluorescent product, offers a versatile tool for studying oxidative stress and radical-mediated processes in various biological and environmental samples (Jia et al., 2009).

properties

InChI

InChI=1S/C10H18BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATKYCISCLMYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O])(C)C)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939202
Record name {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-

CAS RN

17932-40-0
Record name 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidino-1-oxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017932400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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